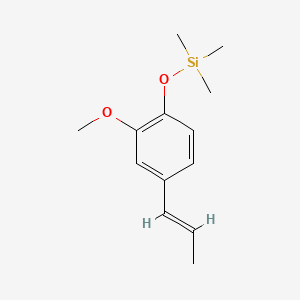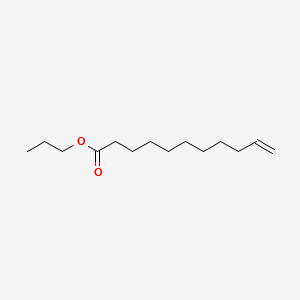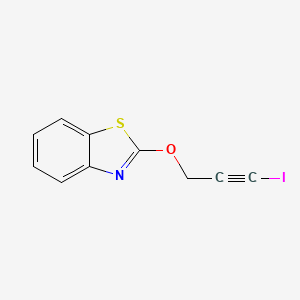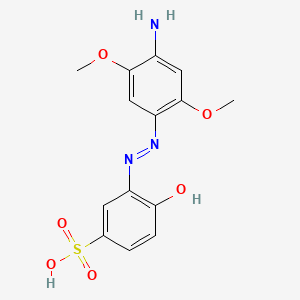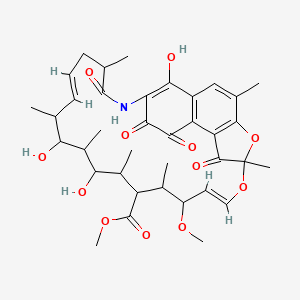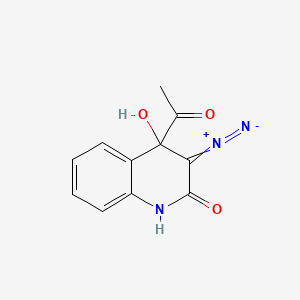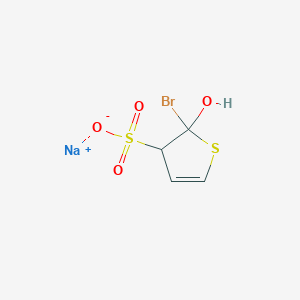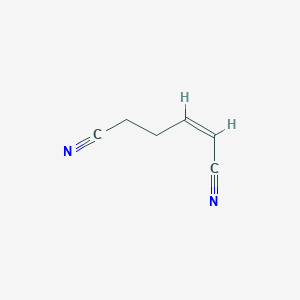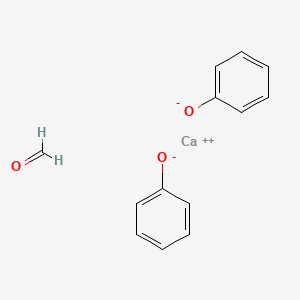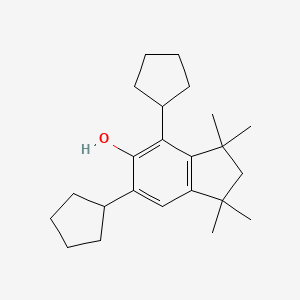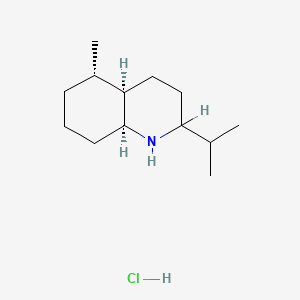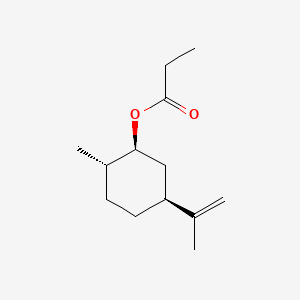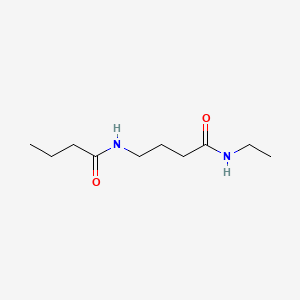
Butanamide, N-ethyl-4-((1-oxobutyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-ethyl-4-((1-oxobutyl)amino)- is an organic compound with the molecular formula C10H20N2O2 It is a derivative of butanamide, characterized by the presence of an ethyl group and a 1-oxobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- typically involves the reaction of butanamide with ethylamine and butyric anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques ensures the high purity and yield of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-ethyl-4-((1-oxobutyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Butanamide, N-ethyl-4-((1-oxobutyl)amino)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butanamide, N-ethyl-4-((1-oxobutyl)amino)- include other butanamide derivatives such as:
- Butanamide, N-ethyl-
- Butanamide, N-butyl-
- Butanamide, N-methyl-
Uniqueness
Butanamide, N-ethyl-4-((1-oxobutyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other butanamide derivatives may not be suitable.
Properties
CAS No. |
82023-86-7 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(butanoylamino)-N-ethylbutanamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-6-9(13)12-8-5-7-10(14)11-4-2/h3-8H2,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
ONHPFVJSRKSIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


